molecular formula C17H20ClN3O2 B2378468 (3-Chlorophenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1170794-78-1

(3-Chlorophenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No. B2378468
CAS RN: 1170794-78-1
M. Wt: 333.82
InChI Key: HJVHTRVHJKRSLM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves a series of steps including esterification, hydrazination, salt formation, and cyclization . For instance, starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps . The process involved the esterification of 4-chlorobenzoic acid with methanol, subsequent hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol .


Molecular Structure Analysis

The molecular structure of (3-Chlorophenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone can be confirmed by various spectral techniques such as NMR, IR, and elemental analysis . For example, the existence of characteristic IR absorption in the 1,600–1,550 cm−1 region was indicative of a C=N group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often include nucleophilic attack of the amines . For instance, conversion of an intermediate into sulfonyl chloride, followed by nucleophilic attack of the amines gave the title sulfonamides .


Physical And Chemical Properties Analysis

The physical and chemical properties of This compound can be determined by various techniques. For instance, the yield, melting point, and spectral data (FT-IR, LCMS, NMR) can provide valuable information about the compound .

Scientific Research Applications

Crystal Structure and Molecular Interactions

  • A study on crystal structure and molecular interactions of related compounds, which are adducts of chlorophenyl and piperidinyl methanone, shows the angles between benzene and piperidine rings and highlights the significance of hydrogen bonds in the crystal formation (Revathi et al., 2015).

Anticancer and Antimicrobial Potential

  • Research has been conducted on derivatives of 3-Chlorophenyl methanone for their potential anticancer and antimicrobial properties. These compounds showed significant activity against breast carcinoma cells and moderate antibacterial and antifungal activity (G et al., 2021).

Role in Supramolecular Architectures

  • Investigations into 1,2,4-oxadiazole derivatives containing chlorophenyl elements reveal their role in supramolecular architectures, emphasizing non-covalent interactions such as lone pair-π interaction and halogen bonding (Sharma et al., 2019).

Synthesis and Characterization

  • Studies on the synthesis and characterization of similar compounds, focusing on their antimicrobial activities, have been performed. These include analyses using NMR, FT-IR, and LCMS spectral studies (Mallesha & Mohana, 2014).

Structural Analysis and Antimicrobial Activity

  • Comprehensive structural analyses, including spectroscopic and quantum chemical studies, have been conducted on chlorophenyl methanone derivatives. These studies also evaluate their antimicrobial activities, highlighting the significance of their molecular structures in biological applications (Sivakumar et al., 2021).

Synthesis and Biological Evaluation

  • Further research includes the synthesis and biological evaluation of chlorophenyl methanone derivatives, exploring their potential as anti-inflammatory and antibacterial agents (Ravula et al., 2016).

Future Directions

The future directions for the research on (3-Chlorophenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone could involve exploring its potential biological activities. For instance, similar compounds have been reported to possess antiviral activity , suggesting that This compound might also have potential antiviral properties.

properties

IUPAC Name

(3-chlorophenyl)-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O2/c1-11(2)15-19-20-16(23-15)12-6-8-21(9-7-12)17(22)13-4-3-5-14(18)10-13/h3-5,10-12H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVHTRVHJKRSLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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